molecular formula C13H15F7O3Si B1362399 (4-Perfluorotolyl)triethoxysilane CAS No. 561069-04-3

(4-Perfluorotolyl)triethoxysilane

Cat. No.: B1362399
CAS No.: 561069-04-3
M. Wt: 380.33 g/mol
InChI Key: FNHRVMWUGNXEKZ-UHFFFAOYSA-N
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Description

(4-Perfluorotolyl)triethoxysilane is an organosilicon compound with the molecular formula C13H15F7O3Si. It is characterized by the presence of a perfluorotolyl group attached to a triethoxysilane moiety. This compound is known for its unique chemical properties, particularly its hydrophobic nature and stability, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Perfluorotolyl)triethoxysilane typically involves the reaction of (4-Perfluorotolyl)magnesium bromide with triethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to obtaining a high-quality product. The final product is typically purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: (4-Perfluorotolyl)triethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrosilylation: Catalysts like platinum or rhodium complexes are commonly used.

    Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-Perfluorotolyl)triethoxysilane primarily involves its ability to form strong silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s stability and reactivity. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by transition metal catalysts. The perfluorotolyl group enhances the hydrophobicity and chemical resistance of the resulting products .

Comparison with Similar Compounds

Properties

IUPAC Name

triethoxy-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F7O3Si/c1-4-21-24(22-5-2,23-6-3)12-10(16)8(14)7(13(18,19)20)9(15)11(12)17/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHRVMWUGNXEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F7O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382594
Record name (4-perfluorotolyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561069-04-3
Record name (4-perfluorotolyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Trifluoromethyltetrafluorophenyltriethoxysilane
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